7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C19H16F3N5O3 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.12052388 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound is a part of a broader category of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, which have been synthesized through various chemical reactions. For instance, Davoodnia et al. (2008) described the synthesis of similar compounds via heterocyclization, followed by nucleophilic displacement with hydrazine and cyclocondensation with orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Similarly, Farghaly and Gomha (2011) reported the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, a related compound, through a heating process (Farghaly & Gomha, 2011).
Potential Medicinal Chemistry Applications
- The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin framework, to which the compound belongs, is explored for potential medicinal chemistry applications. Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, which is closely related to the compound , and found applications in medicinal chemistry, especially in designing new pharmacological agents (Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020).
Antimicrobial Activity
- Compounds within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin class have been studied for their antimicrobial properties. For instance, Abu‐Hashem and Gouda (2017) synthesized novel quinoline, chromene, pyrazole derivatives bearing a triazolopyrimidine moiety, which showed promising antimicrobial activity (Abu‐Hashem & Gouda, 2017).
Application in Tuberculosis Treatment
- Y. Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which have potential as antituberculous agents. These findings suggest that the compound could have similar applications in the treatment of tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Anti-Asthma Potential
- J. Medwid et al. (1990) explored 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally similar to the compound , as mediator release inhibitors in asthma treatment. This suggests the potential of the compound in asthma-related research (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Properties
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c1-29-14-4-3-11(9-15(14)30-2)5-7-26-8-6-13-12(16(26)28)10-23-18-24-17(19(20,21)22)25-27(13)18/h3-4,6,8-10H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMAQJKMLGJCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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